molecular formula C17H19NO3 B190597 Aposcopolamine CAS No. 535-26-2

Aposcopolamine

Cat. No.: B190597
CAS No.: 535-26-2
M. Wt: 285.34 g/mol
InChI Key: JJNVDCBKBUSUII-UHFFFAOYSA-N
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Scientific Research Applications

Aposcopolamine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Aposcopolamine, also known as Apohyoscine, is a bio-active isolate of Datura ferox and several species of Physochlaina . It primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, affecting various physiological functions such as heart rate, digestion, and salivary gland secretion .

Mode of Action

This compound acts as a nonselective muscarinic antagonist , meaning it blocks the action of acetylcholine, a neurotransmitter that signals through muscarinic receptors . By inhibiting these receptors, this compound interferes with the transmission of nerve impulses in the parasympathetic nervous system .

Biochemical Pathways

The antagonistic action of this compound on mAChRs affects several biochemical pathways. For instance, it impacts the cholinergic synapses , cGMP/PKG pathway , and calcium signaling . These pathways are involved in various physiological processes, including memory formation, muscle contraction, and cell proliferation .

Pharmacokinetics

The pharmacokinetics of this compound depend on the dosage form . Only 2.6% of non-metabolized this compound is excreted in urine, suggesting a first-pass metabolism after oral administration . To minimize side effects and improve bioavailability, a transdermal therapeutic system (TTS-patch) has been developed .

Result of Action

The result of this compound’s action is primarily the reduction of parasympathetic activity. This leads to effects such as increased heart rate, reduced salivary and bronchial secretions, and relaxation of smooth muscle in the gastrointestinal tract . Its central effects include sedation, antiemesis (prevention of vomiting), and amnesia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the absorption of orally administered this compound. Additionally, factors such as body temperature and skin condition can influence the absorption rate of the drug from the TTS-patch

Preparation Methods

Synthetic Routes and Reaction Conditions: Aposcopolamine can be synthesized through the isolation from natural sources like Datura ferox. The synthetic route involves the extraction of the alkaloid from the plant material, followed by purification processes such as crystallization and chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The crude extract is then purified using techniques like distillation and recrystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Aposcopolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Properties

IUPAC Name

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNVDCBKBUSUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903573
Record name NoName_4268
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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